8-[(3R)-3-aminopiperidin-1-yl]-3,7-dimethyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione
Beschreibung
The compound 8-[(3R)-3-aminopiperidin-1-yl]-3,7-dimethyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione is a purine-2,6-dione derivative featuring a 4-methylquinazolin-2-ylmethyl group at position 1 and a (3R)-3-aminopiperidin-1-yl substituent at position 6. Linagliptin, for instance, has the structure 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione , differing primarily in the substituent at position 7 (but-2-ynyl vs. methyl in the query compound).
Key properties of linagliptin, which may inform insights into the query compound, include:
Eigenschaften
Molekularformel |
C22H26N8O2 |
|---|---|
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
8-[(3R)-3-aminopiperidin-1-yl]-3,7-dimethyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C22H26N8O2/c1-13-15-8-4-5-9-16(15)25-17(24-13)12-30-20(31)18-19(28(3)22(30)32)26-21(27(18)2)29-10-6-7-14(23)11-29/h4-5,8-9,14H,6-7,10-12,23H2,1-3H3/t14-/m1/s1 |
InChI-Schlüssel |
IQLUHPBHOFYRAO-CQSZACIVSA-N |
Isomerische SMILES |
CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4C)N5CCC[C@H](C5)N)N(C3=O)C |
Kanonische SMILES |
CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4C)N5CCCC(C5)N)N(C3=O)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(3R)-3-aminopiperidin-1-yl]-3,7-dimethyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione involves multiple steps. One common method includes the reaction of 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione with 1-bromo-2-butyne in the presence of sodium carbonate and acetone . This intermediate is then reacted with (3R)-3-aminopiperidine and 4-methylquinazoline to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
8-[(3R)-3-aminopiperidin-1-yl]-3,7-dimethyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and quinazoline moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
8-[(3R)-3-aminopiperidin-1-yl]-3,7-dimethyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in the degradation of incretin hormones. By inhibiting DPP-4, the compound increases the levels of incretin hormones, which in turn enhances insulin secretion and lowers blood glucose levels . The molecular targets include the active site of DPP-4, where the compound binds and prevents the enzyme from interacting with its natural substrates .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Pharmacological Comparison of Purine-2,6-dione Derivatives
Key Observations:
Structural Modifications and Activity :
- The 7-position substituent critically influences pharmacokinetics. Linagliptin’s but-2-ynyl group contributes to its prolonged half-life (>100 hours) compared to dimethyl or brominated analogs .
- The 3-methyl group in linagliptin and the query compound may enhance metabolic stability, whereas 8-mercapto derivatives (e.g., Compound 11c) could exhibit different reactivity profiles .
Pharmacokinetic Variability: Linagliptin’s fecal excretion (85%) contrasts with renal excretion patterns of other DPP-4 inhibitors (e.g., sitagliptin), attributed to its xanthine-based structure .
Synthetic Challenges :
- Linagliptin’s polymorphism (two crystalline forms) complicates analytical method development, a challenge likely shared by the query compound due to structural similarity .
Research Findings and Implications
Linagliptin as a Benchmark
Linagliptin’s success as a DPP-4 inhibitor underscores the importance of the (3R)-3-aminopiperidin-1-yl and 4-methylquinazolin-2-ylmethyl groups in target binding. Modifications at position 7 (e.g., but-2-ynyl vs. dimethyl) in the query compound may affect:
Exploratory Analogs
- Mercapto Derivatives (): The 8-mercapto group may confer redox activity, useful in prodrug designs or metal-binding applications.
Biologische Aktivität
The compound 8-[(3R)-3-aminopiperidin-1-yl]-3,7-dimethyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione , also known as Linagliptin, is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme involved in glucose metabolism and plays a significant role in the pathophysiology of type 2 diabetes mellitus. This article explores the biological activity of Linagliptin, focusing on its pharmacological effects, mechanisms of action, and clinical implications.
Chemical Structure and Properties
Linagliptin has the following chemical structure:
| Property | Details |
|---|---|
| Molecular Formula | C25H28N8O2 |
| Molecular Weight | 472.54 g/mol |
| CAS Number | 1339955-47-3 |
| IUPAC Name | 8-[(3R)-3-aminopiperidin-1-yl]-3,7-dimethyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione |
Linagliptin functions primarily by inhibiting DPP-4 activity. This inhibition leads to increased levels of incretin hormones, such as GLP-1 (glucagon-like peptide-1) and GIP (gastric inhibitory polypeptide), which enhance insulin secretion from pancreatic beta cells in a glucose-dependent manner. Additionally, Linagliptin reduces glucagon secretion from alpha cells, thereby lowering hepatic glucose production.
Pharmacological Effects
The biological activity of Linagliptin has been extensively studied through various clinical trials and research studies:
-
Efficacy in Glycemic Control :
- Clinical trials have demonstrated that Linagliptin significantly lowers HbA1c levels in patients with type 2 diabetes when used as monotherapy or in combination with other antidiabetic agents .
- A meta-analysis indicated that Linagliptin is effective in reducing fasting plasma glucose levels and postprandial glucose levels .
- Safety Profile :
Case Studies and Clinical Findings
Several case studies highlight the effectiveness of Linagliptin in different patient populations:
Case Study 1: Efficacy in Elderly Patients
A study involving elderly patients with type 2 diabetes showed that Linagliptin effectively improved glycemic control without significant adverse effects on renal function or increased risk of hypoglycemia .
Case Study 2: Combination Therapy
In patients inadequately controlled on metformin alone, the addition of Linagliptin resulted in significant improvements in glycemic control and weight maintenance compared to other combination therapies .
Q & A
Q. How do the structural features of this compound influence its solubility and bioavailability in preclinical models?
- Methodological Answer : The compound’s solubility is influenced by its piperidine and quinazoline moieties, which introduce both hydrophilic (amine groups) and hydrophobic (methyl-substituted aromatic rings) characteristics. To assess bioavailability, researchers should:
- Conduct pH-dependent solubility studies using buffers (e.g., ammonium acetate pH 6.5 as in ).
- Perform partition coefficient (logP) measurements via shake-flask or HPLC methods.
- Use dynamic light scattering (DLS) to evaluate polymorphic stability, as polymorphism impacts dissolution rates .
- Validate results with in vivo pharmacokinetic studies in rodent models, monitoring plasma concentrations via LC-MS.
Q. What analytical techniques are recommended for characterizing this compound’s purity and stability?
- Methodological Answer : A combination of chromatographic and spectroscopic methods is critical:
- HPLC-UV/Vis : Use a C18 column with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to separate impurities. Reference the buffer system from .
- NMR Spectroscopy : Confirm stereochemistry (3R configuration) and detect degradation products via - and -NMR.
- Thermogravimetric Analysis (TGA) : Assess thermal stability and hygroscopicity, as demonstrated in purine derivative studies .
- Mass Spectrometry (HRMS) : Verify molecular weight (C25H28N8O2, MW 472.55) and detect adducts .
Advanced Research Questions
Q. How can a Quality by Design (QbD) framework address challenges in developing robust analytical methods for this compound?
- Methodological Answer : A QbD approach involves:
- Risk Assessment : Identify critical method parameters (e.g., column temperature, mobile phase pH) using failure mode and effects analysis (FMEA).
- Design of Experiments (DoE) : Optimize chromatographic conditions via response surface methodology (RSM) to balance resolution and runtime .
- Design Space Definition : Establish allowable ranges for variables like buffer concentration (e.g., 15.4 g/L ammonium acetate ) and flow rate.
- Continuous Monitoring : Implement real-time release testing (RTRT) with process analytical technology (PAT) tools.
Q. What computational strategies are effective for predicting this compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Combine molecular docking and molecular dynamics (MD) simulations:
- Docking : Use AutoDock Vina or Schrödinger Suite to model binding to purine receptors, leveraging the ligand’s structure from .
- MD Simulations (GROMACS/NAMD) : Simulate binding stability over 100+ ns, focusing on the 3-aminopiperidin-1-yl group’s conformational flexibility.
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities. Cross-validate with surface plasmon resonance (SPR) or ITC experimental data.
Q. How should researchers resolve contradictions in stability data caused by polymorphic transitions?
- Methodological Answer : Polymorphism requires a systematic approach:
- Powder X-ray Diffraction (PXRD) : Characterize crystal forms and monitor phase transitions under stress conditions (humidity/temperature) .
- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 3–6 months, analyzing degradation products via LC-MS.
- Kinetic Modeling : Use the Avrami equation to predict polymorphic conversion rates. Compare with thermoanalytical data (DSC/TGA) from .
Future Directions & Methodological Innovations
Q. Can AI-driven platforms like COMSOL Multiphysics enhance process optimization for synthesizing this compound?
- Methodological Answer : AI integration enables:
- Reaction Pathway Prediction : Train neural networks on existing purine synthesis data (e.g., from ) to suggest optimal routes.
- Multiphysics Modeling : Simulate heat/mass transfer in batch reactors to minimize byproduct formation.
- Closed-Loop Automation : Pair robotic synthesis with real-time HPLC feedback for adaptive process control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
